![molecular formula C46H34N16 B13845657 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
準備方法
The synthesis of 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazino[2,3-g]quinoxaline core: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of pyridin-2-yl-pyrazol-1-ylmethyl groups: This step involves the reaction of the pyrazino[2,3-g]quinoxaline core with pyridin-2-yl-pyrazole derivatives in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
化学反応の分析
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The pyridin-2-yl-pyrazol-1-ylmethyl groups can participate in substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and acetonitrile, as well as catalysts such as palladium or platinum complexes.
科学的研究の応用
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline has several scientific research applications:
Coordination Chemistry: The compound can act as a ligand, forming stable complexes with various metal ions, which are useful in catalysis and material science.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.
Biological Applications: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
作用機序
The mechanism of action of 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline largely depends on its application. In catalysis, the compound forms complexes with metal ions, which then participate in the catalytic cycle, facilitating various chemical transformations. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar compounds to 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline include:
2,3,5,6-Tetrakis{[(pyridin-2-yl)sulfanyl]methyl}-pyrazine: This compound features a pyrazine core with pyridin-2-yl-sulfanyl substituents.
2,3,5,6-Tetrakis(pyridin-2-yl)pyrazine: A simpler analogue with pyridin-2-yl groups directly attached to the pyrazine ring.
2,3,7,8-Tetra(pyridin-2-yl)pyrazino[2,3-g]quinoxaline: A related compound with pyridin-2-yl groups instead of pyridin-2-yl-pyrazol-1-ylmethyl groups.
The uniqueness of this compound lies in its highly functionalized structure, which provides multiple coordination sites and potential for diverse applications in various fields.
特性
分子式 |
C46H34N16 |
|---|---|
分子量 |
810.9 g/mol |
IUPAC名 |
2,3,7,8-tetrakis[(3-pyridin-2-ylpyrazol-1-yl)methyl]pyrazino[2,3-g]quinoxaline |
InChI |
InChI=1S/C46H34N16/c1-5-17-47-31(9-1)35-13-21-59(55-35)27-43-44(28-60-22-14-36(56-60)32-10-2-6-18-48-32)52-40-26-42-41(25-39(40)51-43)53-45(29-61-23-15-37(57-61)33-11-3-7-19-49-33)46(54-42)30-62-24-16-38(58-62)34-12-4-8-20-50-34/h1-26H,27-30H2 |
InChIキー |
XCVICTSWYFINRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CC3=NC4=CC5=C(C=C4N=C3CN6C=CC(=N6)C7=CC=CC=N7)N=C(C(=N5)CN8C=CC(=N8)C9=CC=CC=N9)CN1C=CC(=N1)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


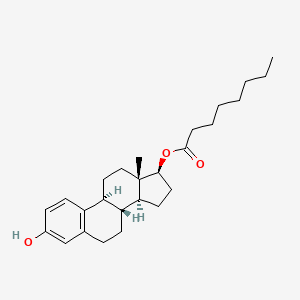
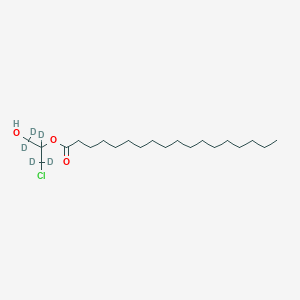
![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
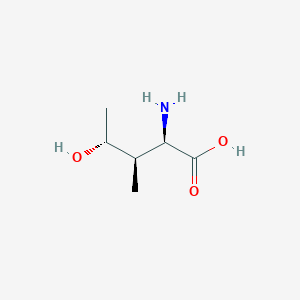

![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)

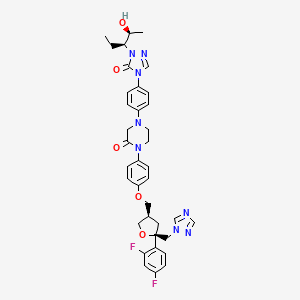
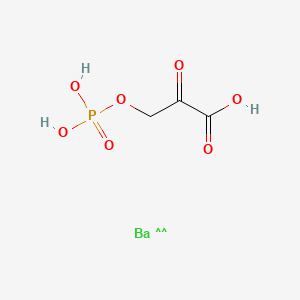
![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
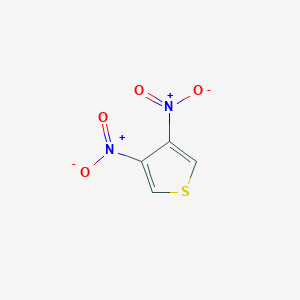
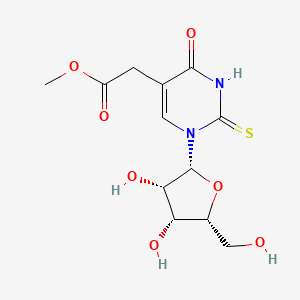
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
